

# Unlocking the Therapeutic Potential of 2,7-Naphthyridine Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: *1,6-Dichloro-2,7-naphthyridine*

Cat. No.: *B567999*

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For Researchers, Scientists, and Drug Development Professionals

The 2,7-naphthyridine scaffold, a unique nitrogen-containing heterocyclic ring system, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown considerable promise in various therapeutic areas, including oncology, infectious diseases, and virology. This technical guide provides an in-depth overview of the current understanding of the biological activities of 2,7-naphthyridine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to serve as a comprehensive resource for researchers and drug development professionals.

## Anticancer Activity of 2,7-Naphthyridine Derivatives

Numerous studies have highlighted the potential of 2,7-naphthyridine derivatives as potent anticancer agents. Their mechanisms of action are multifaceted and often involve the inhibition of critical cellular enzymes and disruption of key signaling pathways integral to cancer cell proliferation and survival.

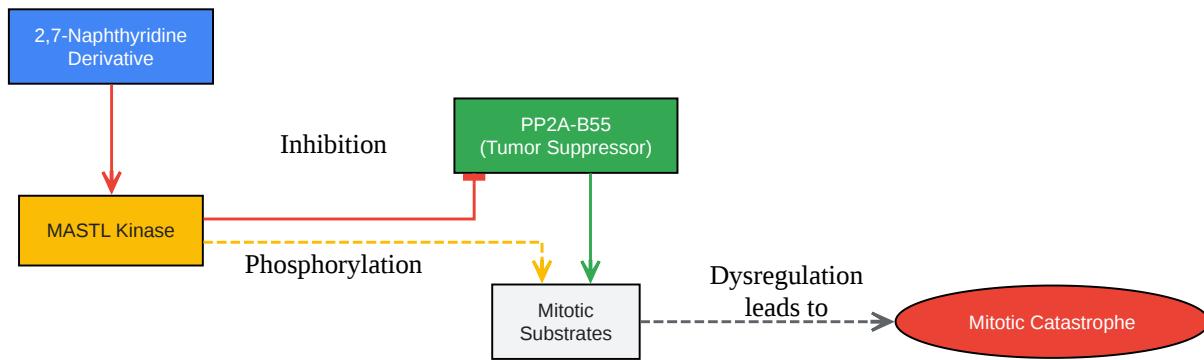
## Quantitative Anticancer Activity Data

The cytotoxic effects of various 2,7-naphthyridine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition of 50% (GI50) are key parameters used to quantify this activity.

Compound/Derivative	Cancer Cell Line	Activity (μM)	Reference
Compound 16 (C-2 naphthyl ring)	HeLa (Cervical Cancer)	IC50: 0.7	<a href="#">[1]</a>
HL-60 (Leukemia)	IC50: 0.1	<a href="#">[1]</a>	
PC-3 (Prostate Cancer)	IC50: 5.1	<a href="#">[1]</a>	
Compound 15 (C-2 naphthyl ring)	HeLa (Cervical Cancer)	IC50: 2.3	<a href="#">[1]</a>
HL-60 (Leukemia)	IC50: 0.8	<a href="#">[1]</a>	
PC-3 (Prostate Cancer)	IC50: 11.4	<a href="#">[1]</a>	
Compound 14 (C-2 naphthyl ring)	HeLa (Cervical Cancer)	IC50: 2.6	<a href="#">[1]</a>
HL-60 (Leukemia)	IC50: 1.5	<a href="#">[1]</a>	
PC-3 (Prostate Cancer)	IC50: 2.7	<a href="#">[1]</a>	
Compound 8i	SF-539 (CNS Cancer)	GI50: 0.70	<a href="#">[2]</a>

## Key Molecular Targets and Signaling Pathways

MASTL Kinase Inhibition: A novel class of 2,7-naphthyridine compounds has been identified as potent inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL).[\[3\]](#) MASTL is a critical regulator of mitosis, and its overexpression is implicated in various cancers. Inhibition of MASTL by these derivatives leads to mitotic catastrophe and selectively eradicates proliferating cancer cells.[\[3\]](#)

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MASTL Kinase Inhibition by 2,7-Naphthyridine Derivatives.

## Antimicrobial Activity of 2,7-Naphthyridine Derivatives

2,7-Naphthyridine derivatives have demonstrated significant antimicrobial properties, particularly against bacterial pathogens. Their mechanism of action often involves the inhibition of essential bacterial enzymes.

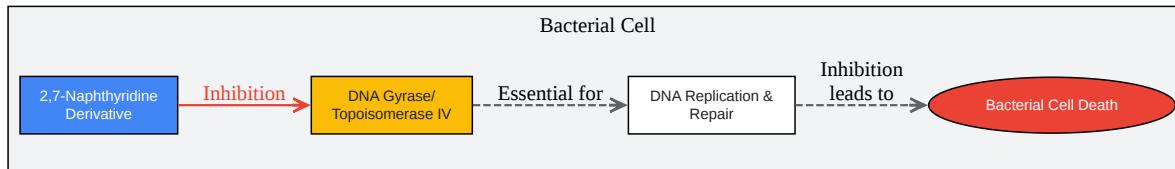
## Quantitative Antimicrobial Activity Data

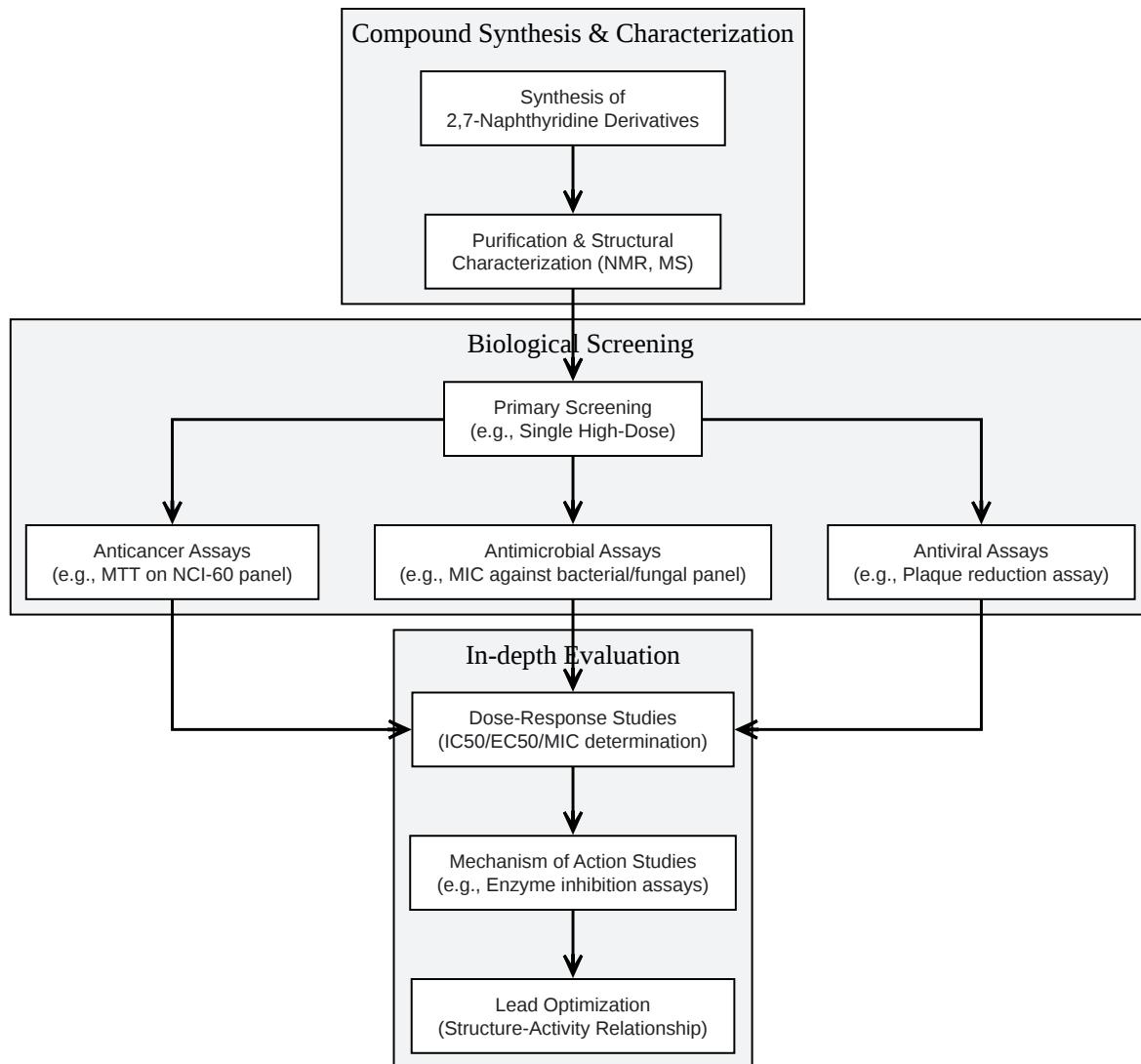
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antibacterial and antifungal activity of these compounds.

Compound/Derivative	Microorganism	Activity (mg/L)	Reference
Compound 10j	Staphylococcus aureus	MIC: 8	[4][5]
Compound 10f	Staphylococcus aureus	MIC: 31	[4][5]
Isoquino[1,2-a][5][6]naphthyridine derivatives (102a-d)	S. aureus, B. cereus, E. coli, K. pneumoniae	Comparable to streptomycin and gentamicin	[7]
2,7-Naphthyridine-4-carbonitrile derivatives (104a-b, 105a,d)	Bacillus cereus, Escherichia coli	MIC: 7.0-8.0 µg/mL	[7]
Alkaloid Calycanthine 101	Exserohilum turcicum (Fungus)	EC50: 103.1 mg/mL	[7]
Bipolaris maydis (Fungus)		EC50: 29.3 mg/mL	[7]

## Key Molecular Targets and Signaling Pathways

**DNA Gyrase and Topoisomerase IV Inhibition:** Similar to quinolone antibiotics, certain 2,7-naphthyridine derivatives are believed to target bacterial DNA gyrase and topoisomerase IV.[5][8] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, the derivatives block these vital cellular processes, leading to bacterial cell death.



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